molecular formula C7H13NO4 B8596328 5-[(Methoxycarbonyl)amino]pentanoic acid

5-[(Methoxycarbonyl)amino]pentanoic acid

Cat. No. B8596328
M. Wt: 175.18 g/mol
InChI Key: SUONKVQMMFIFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Methoxycarbonyl)amino]pentanoic acid is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(Methoxycarbonyl)amino]pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(Methoxycarbonyl)amino]pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-[(Methoxycarbonyl)amino]pentanoic acid

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

5-(methoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C7H13NO4/c1-12-7(11)8-5-3-2-4-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10)

InChI Key

SUONKVQMMFIFIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-aminopentanoic acid hydrochloride (1 g, 6.5 mmol), and potassium carbonate (6.5 g, 47 mmol) were dissolved in water (15 ml) and dioxane (5 ml) then cooled to 0° C. Ethyl chloroformate (3 ml, 31.5 mmol) was added over 30 seconds, then the mixture was stirred for 4 hours at 0° C. Conc. HCl was added until acidic then the mixture was diluted with water and extracted with ether. The organic layer was dried over magnesium sulfate, evaporated and dried in vacuo to give 5-[(methoxycarbonyl)amino]pentanoic acid as a white powder (1.07 g).
Quantity
1 g
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6.5 g
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15 mL
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3 mL
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5 mL
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Synthesis routes and methods II

Procedure details

5-Aminopentanoic acid hydrochloride (2 g, 13 mmol), and potassium carbonate (13 g, 94 mmol) were dissolved in water (30 ml) and dioxane (10 ml) then cooled to 0° C. Methyl chloroformate (5 ml, 65 mmol) was added over 30 seconds, then the mixture was stirred for 2.5 hours at 0° C. Concentrated HCl was added until the mixture became acidic then the mixture was diluted with water and extracted with ether. The organic layer was dried over magnesium sulfate, evaporated and dried in vacuo to give 5-[(methoxycarbonyl)amino]pentanoic acid as a white powder (1.5 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 g
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reactant
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Quantity
30 mL
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solvent
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5 mL
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0 (± 1) mol
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10 mL
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solvent
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Synthesis routes and methods III

Procedure details

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